6-tert-Butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one
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Overview
Description
Preparation Methods
The synthesis of 6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-4-one involves several steps. The primary synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods typically involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity. The reaction conditions often include temperatures ranging from 50°C to 150°C and pressures up to 10 atmospheres. Solvents such as dimethyl sulfoxide or tetrahydrofuran are commonly used to facilitate the reaction.
Chemical Reactions Analysis
6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing substituted pyrimidinones.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparison with Similar Compounds
6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-4-one can be compared with other similar compounds such as:
- 6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-2-one
- 6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-6-one
These compounds share a similar core structure but differ in the position of functional groups, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
58045-26-4 |
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Molecular Formula |
C12H19N3OS |
Molecular Weight |
253.37 g/mol |
IUPAC Name |
6-tert-butyl-3-propan-2-yl-6,7-dihydro-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H19N3OS/c1-6(2)8-7-9(16)13-11(12(3,4)5)14-10(7)17-15-8/h6,11,14H,1-5H3,(H,13,16) |
InChI Key |
VIRHBOCOABUCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC2=C1C(=O)NC(N2)C(C)(C)C |
Origin of Product |
United States |
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